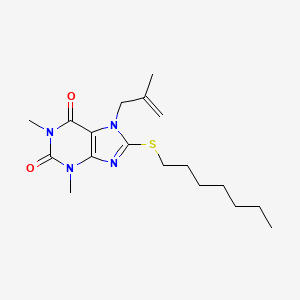
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-methylphenyl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a methylphenyl acrylamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-methylphenyl)acrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with 4-chlorobenzyl chloride.
Formation of the Acrylamide Moiety: The final step involves the reaction of the thiazole intermediate with 4-methylphenylacryloyl chloride in the presence of a base such as triethylamine to form the acrylamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-methylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学的研究の応用
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-methylphenyl)acrylamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Industrial Applications: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-methylphenyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and chlorobenzyl group are believed to play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- N-(4-Chlorobenzyl)-5-(4-methylphenyl)pyrimidin-2-amine
- N-(4-Chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
- N-(4-Chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamide
Uniqueness
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-methylphenyl)acrylamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the chlorobenzyl and methylphenyl acrylamide moieties enhances its potential for diverse biological activities compared to similar compounds.
特性
分子式 |
C20H17ClN2OS |
|---|---|
分子量 |
368.9 g/mol |
IUPAC名 |
(E)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H17ClN2OS/c1-14-2-4-15(5-3-14)8-11-19(24)23-20-22-13-18(25-20)12-16-6-9-17(21)10-7-16/h2-11,13H,12H2,1H3,(H,22,23,24)/b11-8+ |
InChIキー |
WTNNVUBJPIUYSN-DHZHZOJOSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
正規SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B11980356.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide](/img/structure/B11980361.png)

![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11980372.png)


![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B11980401.png)

![4-(4-Tert-butylphenoxy)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11980411.png)
![ethyl 2-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11980430.png)

![3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11980458.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11980465.png)
![2-(4-Bromophenyl)-7,9-dichloro-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11980470.png)
